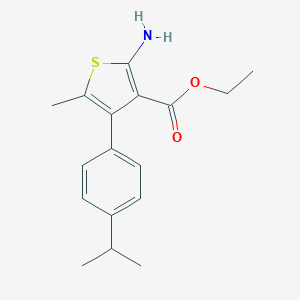

![molecular formula C15H15N3O2S3 B442698 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole CAS No. 371119-16-3](/img/structure/B442698.png)

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide . It has been studied for its potential as a human sirtuin 2 (SIRT2) inhibitor . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 was considered as a main aspect contributing to several human diseases, including cancer .

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its derivative nature. It has been found to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .Scientific Research Applications

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole has been found to have a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of other diseases.

Mechanism of Action

Target of Action

The primary target of the compound “2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole” is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 is considered a main aspect contributing to several human diseases, including cancer .

Mode of Action

The compound interacts with SIRT2 and inhibits its function . The structure-based optimization approach led to the development of this compound as a potent SIRT2 inhibitor . The compound has shown a very good selectivity to SIRT2 over SIRT1 and SIRT3 .

Biochemical Pathways

The inhibition of SIRT2 by the compound affects multiple biological processes. It impacts cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these changes contribute to the therapeutic potential of the compound in treating diseases like cancer .

Result of Action

In cellular assays, the compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This indicates that the compound’s action at the molecular and cellular level could potentially be beneficial in the treatment of cancer .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer cell growth and proliferation. Additionally, this compound has been found to have a wide range of other biochemical and physiological effects, making it a versatile tool for researchers in various fields. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole. One of the most promising areas of research is in the development of this compound as a potential therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole involves several steps. One of the most common methods involves the reaction of 4,6-dimethyl-2-thiouracil with 2-bromoethylsulfonylbenzo[d]thiazole in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white solid with a high yield.

Biochemical Analysis

Biochemical Properties

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in the conformation of these biomolecules, affecting their function and downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of various metabolites . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects . Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The presence of the compound in these organelles can influence their function and contribute to its overall biological effects .

properties

IUPAC Name |

2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethylsulfonyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S3/c1-10-9-11(2)17-14(16-10)21-7-8-23(19,20)15-18-12-5-3-4-6-13(12)22-15/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRRUAXDGXHDRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCS(=O)(=O)C2=NC3=CC=CC=C3S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

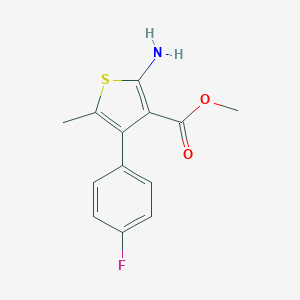

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2,2-diphenylacetamide](/img/structure/B442619.png)

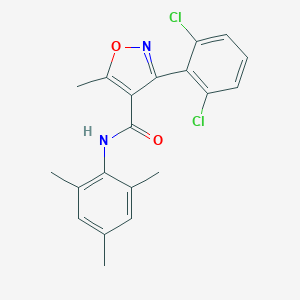

![9,9-Dimethyl-6-(2-phenylmethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442620.png)

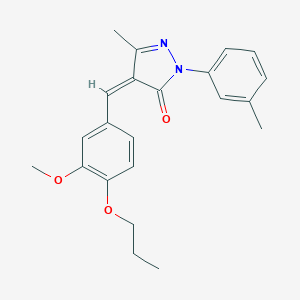

![6-(3,4-Dichlorophenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442621.png)

![4-Amino-6-(4-chlorophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile](/img/structure/B442623.png)

![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442625.png)

![Propyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442627.png)

![ethyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442628.png)

![ethyl 2-[(3,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442635.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B442636.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B442637.png)